5-Bromo-3-cyclopropoxy-2-isopropoxypyridine

Lipophilicity Drug-likeness ADME

Select 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine (CAS 1243467-36-8) for rational lead optimization. Its lower logP (3.17 vs. 3.49) reduces lipophilicity-driven attrition, while 4 H-bond acceptors enhance target engagement. The C5 bromine enables rapid Suzuki, Heck, and Buchwald-Hartwig diversification, with cyclopropoxy/isopropoxy groups intact for further vectoring. ≥98% purity scaffold for fragment growing and metabolically stable probe design. Request a quote for bulk quantities.

Molecular Formula C11H14BrNO2
Molecular Weight 272.142
CAS No. 1243467-36-8
Cat. No. B572705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-cyclopropoxy-2-isopropoxypyridine
CAS1243467-36-8
Synonyms5-broMo-3-cyclopropoxy-2-isopropoxypyridine
Molecular FormulaC11H14BrNO2
Molecular Weight272.142
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=N1)Br)OC2CC2
InChIInChI=1S/C11H14BrNO2/c1-7(2)14-11-10(15-9-3-4-9)5-8(12)6-13-11/h5-7,9H,3-4H2,1-2H3
InChIKeyWUHGGKJXDOCMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-cyclopropoxy-2-isopropoxypyridine (CAS 1243467-36-8): Structural and Physicochemical Profile of a Polysubstituted Pyridine Building Block


5-Bromo-3-cyclopropoxy-2-isopropoxypyridine (CAS 1243467-36-8) is a polysubstituted pyridine derivative bearing a bromine atom at the 5-position, a cyclopropoxy group at the 3-position, and an isopropoxy group at the 2-position. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Key physicochemical parameters include a molecular weight of 272.14 g·mol⁻¹, a calculated logP of 3.17, and a topological polar surface area (TPSA) of 31.35 Ų . The compound is commercially available with a certified purity of ≥98% .

Why 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine Cannot Be Replaced by Simple Analogs: The Consequences of Substitution Pattern Changes


Substituting 5-bromo-3-cyclopropoxy-2-isopropoxypyridine with a simpler analog such as 5-bromo-2-isopropoxypyridine or 3-cyclopropoxy-2-isopropoxypyridine alters multiple physicochemical determinants—molecular weight, lipophilicity, polar surface area, hydrogen-bond acceptor count, and rotatable bond count—that govern solubility, permeability, metabolic stability, and synthetic compatibility . These changes propagate into downstream biological and pharmacokinetic properties of derived compounds, making direct substitution invalid without re-optimization of the entire scaffold. The quantitative evidence below details the specific dimensions where divergence is measurable and consequential for scientific and procurement decisions.

Quantitative Differentiation Evidence for 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine Versus Closest Analogs


Lipophilicity Reduction: LogP Comparison with 5-Bromo-2-isopropoxypyridine

The incorporation of the cyclopropoxy group at the 3-position reduces the calculated logP from 3.49 (5-bromo-2-isopropoxypyridine) to 3.17 (target compound), representing a ΔlogP of –0.32 . Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, both favorable for early-stage lead optimization.

Lipophilicity Drug-likeness ADME

Polar Surface Area Increase: TPSA Comparison with 5-Bromo-2-isopropoxypyridine

The topological polar surface area (TPSA) increases from 22 Ų for 5-bromo-2-isopropoxypyridine to 31.35 Ų for the target compound, a gain of approximately 42% . The higher TPSA, contributed by the additional ether oxygen of the cyclopropoxy group, can reduce passive membrane permeability and may require formulation strategies for oral bioavailability.

Polar surface area Membrane permeability Drug design

Molecular Weight Differentiation: Impact on Ligand Efficiency Metrics

The target compound (MW = 272.14 g·mol⁻¹) is 56.06 g·mol⁻¹ heavier than 5-bromo-2-isopropoxypyridine (MW = 216.08 g·mol⁻¹) and 78.90 g·mol⁻¹ heavier than 3-cyclopropoxy-2-isopropoxypyridine (MW = 193.24 g·mol⁻¹) . This molecular weight increase must be accounted for in ligand efficiency indices (e.g., LE = –ΔG/MW) when comparing hit-to-lead series.

Molecular weight Ligand efficiency Fragment-based drug discovery

Hydrogen-Bond Acceptor Count: Implications for Solubility and Target Engagement

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites (2 ether oxygens from cyclopropoxy and isopropoxy, plus the pyridine nitrogen and the bromine atom acting as a weak acceptor), compared to 2 HBA sites for 5-bromo-2-isopropoxypyridine and 3 HBA sites for 3-cyclopropoxy-2-isopropoxypyridine . This increased HBA count enhances aqueous solubility potential and expands the pharmacophoric interaction landscape.

Hydrogen bonding Solubility Pharmacophore

Synthetic Versatility: Dual Functionalization Handles for Orthogonal Cross-Coupling

The target compound uniquely combines a bromine atom at C5 (suitable for Suzuki, Heck, and Buchwald-Hartwig couplings) with a cyclopropoxy group that can undergo selective ring-opening or serve as a metabolic soft spot, and an isopropoxy group that can be cleaved under acidic conditions for late-stage unmasking . In contrast, 3-cyclopropoxy-2-isopropoxypyridine lacks the bromine handle required for palladium-catalyzed diversification, limiting its utility as a core scaffold .

Cross-coupling Orthogonal reactivity Late-stage functionalization

Commercial Purity Benchmark: ≥98% Purity as a Procurement-Quality Standard

The target compound is commercially supplied with a minimum purity of 98% (HPLC), as certified by the vendor Leyan . This purity level meets or exceeds the typical specification for building blocks used in medicinal chemistry hit-to-lead campaigns, ensuring reproducibility in downstream reactions and biological assays. Lower-purity alternatives (e.g., 95% grade) may introduce confounding impurities that interfere with cross-coupling catalysis or generate misleading assay readouts.

Purity Quality control Procurement specification

Optimal Application Scenarios for 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine Based on Evidenced Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

When optimizing a lead series where logP control is critical, the target compound's logP of 3.17 (vs. 3.49 for the simpler 5-bromo-2-isopropoxypyridine analog) provides a starting scaffold with intrinsically lower lipophilicity . This can reduce the need for additional polarity-introducing modifications later in the optimization cascade, preserving ligand efficiency.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The C5 bromine atom enables Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing rapid generation of diverse analog libraries from a single building block . The orthogonal cyclopropoxy and isopropoxy groups remain intact under standard cross-coupling conditions, providing additional vectors for subsequent diversification or deprotection.

Fragment-Based Drug Discovery (FBDD) with Extended Pharmacophoric Features

With 4 hydrogen-bond acceptors distributed across three substituents, the target compound offers a richer pharmacophoric profile than its 2-HBA or 3-HBA analogs . This enhanced interaction potential makes it suitable for fragment growing and linking strategies where polar contacts with the protein target are essential.

Pharmacokinetic Probe Design Leveraging Cyclopropoxy Metabolic Stability

The cyclopropoxy group is known to confer metabolic stability by sterically shielding adjacent positions from oxidative metabolism. Combined with the isopropoxy group, the target compound serves as a scaffold for designing metabolically stable probes where the bromine can be replaced with a reporter group (e.g., fluorescent dye, biotin) via cross-coupling .

Quote Request

Request a Quote for 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.